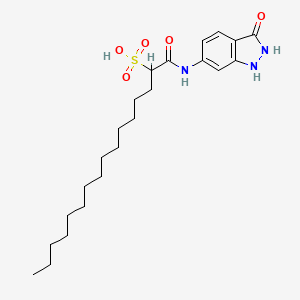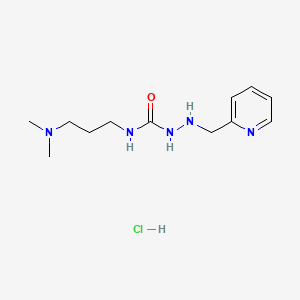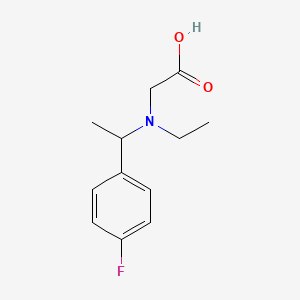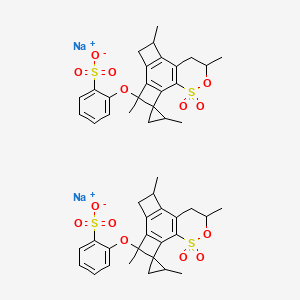
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate is a complex organic compound with the molecular formula C48H50Na2O14S4. It is known for its surfactant properties and is commonly used in various industrial applications .
Métodos De Preparación
The synthesis of disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate involves several stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: The compound is utilized in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: It finds applications in drug delivery systems due to its ability to form micelles and encapsulate therapeutic agents.
Industry: The compound is used in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in its applications as an emulsifier and dispersant .
Comparación Con Compuestos Similares
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate can be compared with other similar compounds such as:
Disodium dodecyl (sulphonatophenoxy)benzenesulphonate: This compound has a similar structure but with a dodecyl group instead of tetrapropylene.
Disodium lauryl diphenyl ether disulfonate: Another surfactant with comparable properties, used in detergents and cleaning agents.
This compound stands out due to its unique tetrapropylene structure, which provides distinct surfactant properties and makes it suitable for specific industrial applications .
Propiedades
Número CAS |
93843-08-4 |
|---|---|
Fórmula molecular |
C48H50Na2O14S4 |
Peso molecular |
1025.1 g/mol |
Nombre IUPAC |
disodium;2-(2',3,7,13-tetramethyl-11,11-dioxospiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane]-7-yl)oxybenzenesulfonate |
InChI |
InChI=1S/2C24H26O7S2.2Na/c2*1-12-9-15-19(12)16-10-14(3)31-33(28,29)22(16)21-20(15)23(4,24(21)11-13(24)2)30-17-7-5-6-8-18(17)32(25,26)27;;/h2*5-8,12-14H,9-11H2,1-4H3,(H,25,26,27);;/q;;2*+1/p-2 |
Clave InChI |
FZXWGMWUSQEPBH-UHFFFAOYSA-L |
SMILES canónico |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)(C)OC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)OC(C3)C.CC1CC2=C1C3=C(C4=C2C(C45CC5C)(C)OC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)OC(C3)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


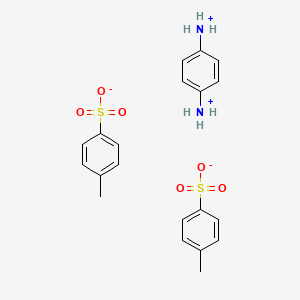
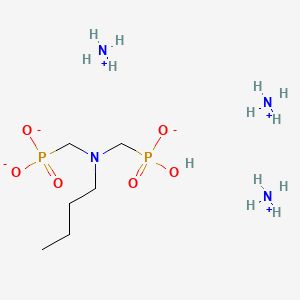
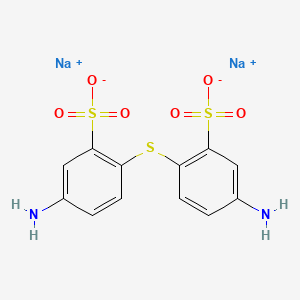
![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

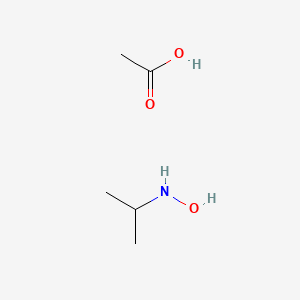


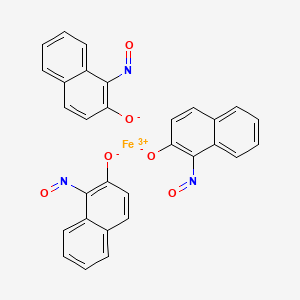
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
